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molecular formula C10H8O3 B8641436 3-Methylbenzofuran-6-carboxylic acid

3-Methylbenzofuran-6-carboxylic acid

Cat. No. B8641436
M. Wt: 176.17 g/mol
InChI Key: DIIOAXUEOMPSRF-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Methyl 3-methyl-1-benzofuran-6-carboxylate (720 mg, 3.78 mmol) is dissolved in MeOH (10 ml), treated with 2N NaOH (2.27 ml, 4.5 mmol) and stirred overnight. The volatiles are removed in vacuo, the residue is dissolved in H2O (5 ml) and the pH is adjusted to 3 with concentrated HCl. The mixture is stirred overnight and the resulting solid is filtered to afford 545 mg (82%) of 3-methyl-1-benzofuran-6-carboxylic acid as a white solid. HRMS (FAB) calcd for C10H8O3+H: 177.0552, found 177.0551 (M+H)+.
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([O:13]C)=[O:12])=[CH:10][C:5]=2[O:4][CH:3]=1.[OH-].[Na+]>CO>[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[O:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
CC1=COC2=C1C=CC(=C2)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.27 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in H2O (5 ml)
STIRRING
Type
STIRRING
Details
The mixture is stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=COC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 545 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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